![molecular formula C26H22ClN5O3 B2443722 N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide CAS No. 1242875-00-8](/img/no-structure.png)

N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

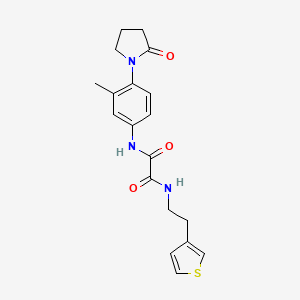

N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C26H22ClN5O3 and its molecular weight is 487.94. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H1-antihistaminic Activity

Triazoloquinazolinones have been synthesized and investigated for their potential as H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in guinea pigs. For instance, compounds like 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have emerged as potent H1-antihistamines, demonstrating higher efficacy and lower sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2007), (Alagarsamy et al., 2008). These findings indicate the potential of triazoloquinazolinones in developing new classes of antihistamines with desirable pharmacological profiles.

Positive Inotropic Activity

Research also extends to the evaluation of triazoloquinazolinone derivatives as positive inotropic agents, indicating their potential to increase heart muscle contraction strength. Compounds have been synthesized and tested on isolated rabbit heart preparations, with some showing favorable activity compared to standard drugs like Milrinone. For example, specific derivatives increased stroke volume significantly, suggesting their utility in treating heart failure conditions (Li et al., 2008).

Antimicrobial and Anticancer Activity

Further research on substituted triazoloquinazolines and their derivatives has explored antimicrobial and anticancer potentials. Novel derivatives have been synthesized and assessed for their activity against various cancer cell lines and microbial organisms, highlighting their considerable cytotoxicity and potential as anticancer agents (Kovalenko et al., 2012), (Yurttaş et al., 2020). These findings open avenues for the development of new therapeutic agents with antimicrobial and anticancer efficacy.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide involves the reaction of 2-chlorobenzylamine with 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in a suitable solvent such as dichloromethane or ethanol.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the solution.", "Step 3: Stir the mixture at room temperature for 30 minutes to activate the coupling agent.", "Step 4: Add 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for 24-48 hours to allow for the formation of the desired product.", "Step 6: Isolate the product by filtration or chromatography and purify as necessary." ] } | |

CAS RN |

1242875-00-8 |

Product Name |

N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide |

Molecular Formula |

C26H22ClN5O3 |

Molecular Weight |

487.94 |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |

InChI |

InChI=1S/C26H22ClN5O3/c1-17-10-12-18(13-11-17)15-30-24(34)20-7-3-5-9-22(20)32-25(30)29-31(26(32)35)16-23(33)28-14-19-6-2-4-8-21(19)27/h2-13H,14-16H2,1H3,(H,28,33) |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

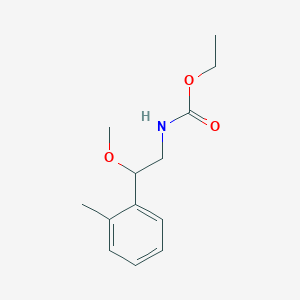

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone](/img/structure/B2443640.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2443641.png)

![N-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2443643.png)

![N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443644.png)

![Ethyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2443655.png)

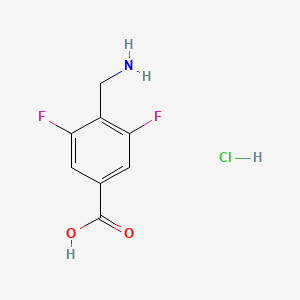

![4-[(2,4-Difluorophenyl)methyl-methylamino]oxolan-3-ol](/img/structure/B2443657.png)

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)

![N-(1-cyanocyclopentyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2443662.png)